1,2-Bis(2-fluorophenyl)hydrazine

Catalog No.
S12183544
CAS No.
454-21-7
M.F
C12H10F2N2
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(2-fluorophenyl)hydrazine

CAS Number

454-21-7

Product Name

1,2-Bis(2-fluorophenyl)hydrazine

IUPAC Name

1,2-bis(2-fluorophenyl)hydrazine

Molecular Formula

C12H10F2N2

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C12H10F2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,15-16H

InChI Key

XGWQCATYWCYFFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NNC2=CC=CC=C2F)F

1,2-Bis(2-fluorophenyl)hydrazine is an organic compound characterized by its unique structure comprising two 2-fluorophenyl groups attached to a hydrazine core. Its molecular formula is C12H10F2N2C_{12}H_{10}F_{2}N_{2}, and it has notable chemical properties due to the presence of fluorine atoms, which can significantly influence its reactivity and interactions with biological systems. The compound has been the subject of various studies due to its potential applications in medicinal chemistry and material science.

Typical of hydrazines, including:

  • Reduction Reactions: It can undergo reduction to form corresponding amines or other derivatives.
  • Coupling Reactions: This compound can engage in coupling reactions, particularly with electrophiles, leading to the formation of more complex organic structures. For instance, it has been synthesized via a zinc-mediated reductive coupling reaction from 1,8-bis(2-fluorobenzoyl)-2,7-dimethoxynaphthalene .
  • Condensation Reactions: It can also react with carbonyl compounds to form hydrazones or related compounds.

Several methods have been reported for the synthesis of 1,2-bis(2-fluorophenyl)hydrazine:

  • Reductive Coupling: As mentioned earlier, one effective method involves the zinc-mediated reductive coupling of precursors like 1,8-bis(2-fluorobenzoyl)-2,7-dimethoxynaphthalene in a controlled environment .
  • Diazotization and Reduction: Another approach includes diazotization of 2-fluoroaniline followed by reduction processes to yield the desired hydrazine derivative .

These methods highlight the versatility in synthesizing this compound through different chemical pathways.

1,2-Bis(2-fluorophenyl)hydrazine has potential applications in:

  • Medicinal Chemistry: Its structural features may lead to the development of novel pharmaceuticals targeting various diseases.
  • Material Science: The compound could be utilized in creating advanced materials due to its unique electronic properties imparted by fluorination.
  • Research: It serves as a valuable intermediate in synthetic organic chemistry for developing more complex molecules.

Interaction studies involving 1,2-bis(2-fluorophenyl)hydrazine are crucial for understanding its reactivity and potential biological effects. Investigations into its interactions with biomolecules (like proteins or nucleic acids) could reveal insights into its mechanism of action if used therapeutically. Furthermore, studies on how it interacts with other chemical species can help elucidate its behavior in various chemical environments.

1,2-Bis(2-fluorophenyl)hydrazine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
1,2-Bis(4-fluorophenyl)hydrazineTwo 4-fluorophenyl groupsDifferent substitution pattern affects reactivity
1,2-Bis(phenyl)hydrazineTwo phenyl groupsLacks fluorination; potentially less lipophilic
1,2-Bis(3-fluorophenyl)hydrazineTwo 3-fluorophenyl groupsVariation in position affects molecular interactions
1,2-Bis(4-methylphenyl)hydrazineTwo 4-methylphenyl groupsMethyl groups may influence steric hindrance

The uniqueness of 1,2-bis(2-fluorophenyl)hydrazine lies in its specific substitution pattern and the presence of fluorine atoms that enhance its chemical reactivity and potential biological activity compared to similar compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

220.08120465 g/mol

Monoisotopic Mass

220.08120465 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types